D-Proline, 1-D-phenylalanyl-

Description

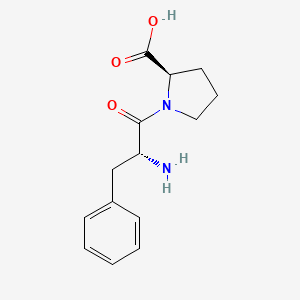

Structure

3D Structure

Properties

CAS No. |

793626-82-1 |

|---|---|

Molecular Formula |

C14H18N2O3 |

Molecular Weight |

262.30 g/mol |

IUPAC Name |

(2R)-1-[(2R)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C14H18N2O3/c15-11(9-10-5-2-1-3-6-10)13(17)16-8-4-7-12(16)14(18)19/h1-3,5-6,11-12H,4,7-9,15H2,(H,18,19)/t11-,12-/m1/s1 |

InChI Key |

WEQJQNWXCSUVMA-VXGBXAGGSA-N |

Isomeric SMILES |

C1C[C@@H](N(C1)C(=O)[C@@H](CC2=CC=CC=C2)N)C(=O)O |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)N)C(=O)O |

Origin of Product |

United States |

Conformational Analysis and Structural Dynamics of D Phe D Pro

Preferred Conformations of D-Proline Residues in Peptides

The conformational behavior of proline is distinct from all other proteinogenic amino acids due to the covalent bond between its side-chain and backbone nitrogen atom, forming a five-membered pyrrolidine ring. nih.gov This cyclic structure restricts the backbone dihedral angle phi (φ) and influences the equilibrium between the cis and trans conformations of the preceding peptide bond.

Pyrrolidine Ring Puckering and Conformational Preferences

The five-membered pyrrolidine ring of a proline residue is not planar and adopts puckered conformations to relieve steric strain. This puckering is primarily described by the Cγ atom's position relative to the plane of the other four ring atoms. The two predominant, low-energy conformations are termed Cγ-endo (UP) and Cγ-exo (DOWN). researchgate.netnih.govresearchgate.net These puckers are defined by the dihedral angle χ1 (N-Cα-Cβ-Cγ), with positive values corresponding to DOWN pucker and negative values to UP pucker. researchgate.net

The preference for a specific pucker is intricately linked to the cis/trans isomerization of the Xaa-Pro peptide bond. nih.gov

Cis Conformation : For the less common cis conformation, there is a strong preference for the Cγ-endo (DOWN) pucker. nih.gov Statistical analysis of high-resolution protein structures shows that as many as 81-89% of cis-proline residues adopt the DOWN pucker. nih.govresearchgate.netnih.gov

This interplay is a critical determinant of local peptide structure. The incorporation of aromatic residues, such as phenylalanine, preceding proline can further influence this equilibrium through potential CH/π interactions, which can stabilize both cis and trans conformers. nih.govchemrxiv.org

| Peptide Bond | Preferred Pucker | Alternate Name | Approximate χ1 Angle | Prevalence in Proteins |

|---|---|---|---|---|

| cis-Proline | DOWN | Cγ-endo | Positive | ~81-89% |

| trans-Proline | UP / DOWN | Cγ-exo / Cγ-endo | Negative / Positive | ~Evenly Distributed |

Influence of Hydroxylation on Proline Conformation within Peptide Scaffolds

The post-translational modification of proline via hydroxylation significantly alters its conformational preferences and biological function. nih.gov Hydroxylation can occur at the C-3 or C-4 positions of the pyrrolidine ring, with C-4 hydroxylation being the most common. The stereochemistry of the hydroxyl group introduces additional steric and stereoelectronic effects that modulate the ring's pucker and the cis/trans isomerization equilibrium. acs.orgnih.gov

Studies on Ac-Phe-Pro-NHMe dipeptides, where Pro was a series of hydroxylated prolines, demonstrated that substituents on the pyrrolidine ring determine the conformation of the five-membered ring. acs.orgresearchgate.net This, in turn, influences backbone dihedral angles and the relative energies of the cis and trans isomers. acs.orgresearchgate.net

4-Hydroxyproline (Hyp) : Hydroxylation at the C-4 position has a substantial impact on the cis/trans equilibrium. acs.org The stability of collagen, for instance, is critically dependent on the 4-hydroxylation of proline residues, which stabilizes the triple helix. nih.gov The substituent's electronegativity can introduce a gauche effect, a stereoelectronic factor that can stabilize specific puckered states. nih.gov

3-Hydroxyproline (3-Hyp) : While less common, 3-hydroxyproline is also found in nature. nih.gov Hydroxy substituents at the C-3 position have a less pronounced impact on the cis/trans isomerization compared to those at C-4, due to the differing bond distances and intervening groups. acs.org

Ultimately, the final conformational equilibrium is a complex balance of steric, electronic, and conformational factors dictated by the position and stereochemistry of the hydroxyl group. acs.org

Beta-Turn and Beta-Hairpin Formation Propensities in D-Peptides

Beta-turns are compact structures involving four amino acid residues that reverse the direction of the polypeptide chain. They are fundamental components of globular proteins and are essential for nucleating more complex structures like beta-hairpins. The incorporation of D-amino acids, particularly D-proline, is a powerful strategy for promoting specific types of turns.

Nucleation of Type I' and Type II' Beta-Turns by D-Proline

The classical beta-turn types are I, II, I', and II'. The prime (') designation indicates a turn that is the mirror image of its unprimed counterpart and is readily adopted by sequences containing D-amino acids. D-proline is exceptionally well-suited for nucleating Type I' and Type II' turns because its restricted backbone conformation favors the positive φ dihedral angle required at the i+1 position of these turns. oup.com

Type II' β-turn : The D-Pro-Gly sequence is a particularly potent nucleator of Type II' β-turns. rsc.org In computational and experimental studies, peptides containing this motif readily adopt well-defined β-hairpin conformations stabilized by the turn. rsc.orgrsc.org

Type I' β-turn : While the D-Pro-Gly sequence can also access the Type I' turn, the preference between Type I' and Type II' can be influenced by the solvent polarity and the surrounding peptide sequence. rsc.org

The propensity of D-proline to induce these turns makes it a valuable tool in peptide design for controlling folding and creating specific, stable secondary structures.

| Turn Type | Residue Position | Ideal φ Angle | Ideal ψ Angle | Favored Amino Acid |

|---|---|---|---|---|

| Type I' | i+1 | 60° | 30° | D-Proline |

| i+2 | 90° | 0° | - | |

| Type II' | i+1 | 60° | 120° | D-Proline |

| i+2 | -80° | 0° | Glycine |

Structural Design Principles for Stable Beta-Hairpins Incorporating D-Proline

A beta-hairpin consists of two antiparallel beta-strands connected by a short loop or turn. The stability of a β-hairpin is critically dependent on the conformational rigidity and propensity of the turn sequence to adopt the correct geometry. Incorporating D-proline into the turn segment is a key design principle for creating stable β-hairpins.

The primary principle is to use the conformational constraints of D-proline to pre-organize the peptide backbone for reversal of the chain direction. Linkers containing D-proline have been shown to effectively promote parallel and antiparallel sheet interactions between peptide strands. acs.org The use of a D-Pro-Gly sequence to nucleate a Type II' β-turn is considered a superior strategy for hairpin nucleation. rsc.orgacs.org This specific sequence provides the necessary turn geometry that aligns the flanking strands for optimal cross-strand hydrogen bonding, which is essential for the stability of the hairpin structure.

Impact of D-Chirality on Overall Peptide Secondary Structure

Nature predominantly utilizes L-amino acids for protein synthesis. chemrxiv.org Consequently, common secondary structures like the α-helix are right-handed. Introducing D-amino acids into L-peptides can significantly alter or disrupt these native structures. nih.gov

The substitution of an L-amino acid with its D-enantiomer can break an α-helix by inducing a kink. nih.gov However, this "disruptive" potential can be harnessed for rational peptide design. D-amino acids are strategically used to promote reverse turns, as discussed above, and to create novel structures with enhanced properties. Peptides composed entirely of D-amino acids (D-peptides) will fold into mirror-image conformations of their L-counterparts. wikipedia.org For example, a D-peptide sequence that forms a right-handed α-helix in its L-form will instead form a left-handed α-helix. nih.gov

The incorporation of D-amino acids, as seen in D-Phe-D-Pro, is also a widely used strategy to improve the enzymatic stability of peptides. nih.gov Natural proteases are chiral and specific for L-amino acid sequences, making peptides containing D-amino acids resistant to degradation. wikipedia.org This property is highly advantageous in the development of therapeutic peptides. Therefore, the impact of D-chirality is twofold: it is a powerful tool for controlling peptide conformation and folding, and it provides a mechanism to enhance the stability and bioavailability of peptide-based molecules.

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| D-Proline | D-Pro |

| D-Phenylalanine | D-Phe |

| Glycine | Gly |

| L-Proline | Pro |

| L-trans-4-hydroxyproline | Hyp |

| L-cis-4-hydroxyproline | hyp |

| L-trans-3-hydroxyproline | 3-Hyp |

Distortion of Peptide Main Chains and Disruption of Alpha-Helical Structures

The incorporation of D-amino acids into a peptide sequence composed of L-amino acids is a well-established strategy for disrupting regular secondary structures, particularly the right-handed alpha-helix. A D-amino acid residue introduces a local conformational perturbation that is incompatible with the helical geometry favored by L-amino acids. This disruption arises from the altered orientation of the side chain and the resulting steric clashes, which force the peptide backbone to adopt a different conformation.

In the case of D-Phe-D-Pro, the D-phenylalanine residue itself is a potent disruptor of alpha-helical structures. Furthermore, the D-proline residue at the C-terminus introduces additional constraints. Proline's cyclic side chain restricts the possible values of the phi (φ) dihedral angle and, due to the lack of an amide proton, it cannot act as a hydrogen bond donor, a critical interaction for stabilizing alpha-helices. The combination of a D-amino acid and a proline residue, therefore, strongly disfavors the formation of alpha-helical structures and promotes the formation of alternative secondary structures.

Induction of Kink Structures and Reverse Turns in Peptide Backbones

The D-Phe-D-Pro dipeptide sequence is a powerful inducer of reverse turns and kink structures in a peptide backbone. Reverse turns are secondary structure motifs that cause a reversal in the direction of the polypeptide chain. They are crucial for the folding of proteins and are often found on the surface of globular proteins.

The presence of a D-amino acid at the (i+1) position of a turn, followed by proline at the (i+2) position, is known to favor the formation of specific types of β-turns. For instance, the D-Pro-Gly sequence is a well-known motif for inducing β-hairpin formation. nih.gov Similarly, the D-Phe-D-Pro sequence promotes a turn-like conformation. Conformational investigations of a tetrapeptide containing a D-Phe-Pro bond have shown that this sequence can lead to the formation of a type II' β-turn.

The cis-trans isomerization of the peptide bond between D-phenylalanine and D-proline is a key factor in the conformational flexibility of this dipeptide. While the trans conformation is generally more stable, the energy barrier for the isomerization to the cis form is lower for X-Pro bonds compared to other peptide bonds. acs.orgimrpress.comimrpress.com This equilibrium between cis and trans isomers allows for a dynamic range of conformations, with each isomer potentially favoring different types of turns or kink structures. The preference for a specific turn type is influenced by the surrounding amino acid sequence and the solvent environment.

| Turn Type | Residue (i+1) | Residue (i+2) | Typical Φ(i+1) | Typical Ψ(i+1) | Typical Φ(i+2) | Typical Ψ(i+2) |

|---|---|---|---|---|---|---|

| Type I | L-amino acid | Any | -60° | -30° | -90° | 0° |

| Type II | L-amino acid | Glycine | -60° | 120° | 80° | 0° |

| Type I' | D-amino acid | Any | 60° | 30° | 90° | 0° |

| Type II' | D-amino acid | Glycine | 60° | -120° | -80° | 0° |

Intramolecular Interactions and Hydrogen Bonding Networks in D-Dipeptides

The conformation of D-Phe-D-Pro is further stabilized by a network of intramolecular interactions, including hydrogen bonds and van der Waals forces. In the context of a reverse turn, a characteristic hydrogen bond can form between the carbonyl oxygen of the residue at position i and the amide proton of the residue at position i+3. While D-Phe-D-Pro itself is a dipeptide, its propensity to induce turns means that when it is part of a larger peptide, it facilitates the formation of such stabilizing hydrogen bonds.

Computational studies and experimental data from peptides containing D-amino acids suggest that various intramolecular hydrogen bonds can form, leading to a range of folded conformations. nih.govnih.gov For D-Phe-D-Pro, potential intramolecular interactions include:

C-H···π interactions: The aromatic ring of the D-phenylalanine side chain can interact with C-H groups on the proline ring or the peptide backbone.

n→π* interactions: An interaction between the lone pair of a carbonyl oxygen and the π* orbital of a subsequent carbonyl group can also contribute to conformational stability.

C5 and C7 hydrogen bonds: In certain conformations, intramolecular hydrogen bonds can form a five-membered (C5) or seven-membered (C7) ring, further stabilizing the structure.

Solvent Effects on D-Peptide Conformation and Equilibrium States

The surrounding solvent environment plays a crucial role in modulating the conformational preferences and the cis-trans equilibrium of the D-Phe-D-Pro dipeptide. The polarity of the solvent can significantly influence the stability of different conformers by altering the strength of intramolecular hydrogen bonds and hydrophobic interactions. rsc.orgaps.orgnih.gov

In polar, protic solvents such as water, the solvent molecules can compete for hydrogen bonding with the peptide backbone, which may destabilize some intramolecular hydrogen bonds. aps.orgnih.gov This can lead to a more extended or flexible conformation. Conversely, in nonpolar solvents, intramolecular hydrogen bonds are more favored, leading to more compact, folded structures. rsc.org

The cis-trans equilibrium of the D-Phe-D-Pro peptide bond is also sensitive to the solvent. Studies on proline-containing peptides have shown that the population of the cis isomer can vary depending on the solvent polarity. mdpi.com This is due to the different dipole moments of the cis and trans conformers and their differential solvation energies. For example, a more polar solvent might stabilize the conformer with the larger dipole moment.

Molecular dynamics simulations and computational studies are valuable tools for investigating the complex interplay between the dipeptide and the solvent, providing insights into the dynamic equilibrium of different conformational states under various solvent conditions. nih.govrsc.org

Computational Methodologies for D Phe D Pro Structural and Interaction Analysis

Molecular Dynamics (MD) Simulations and Replica-Exchange Molecular Dynamics (REMD) for Conformational Ensembles and Dynamics

Molecular dynamics (MD) simulations are powerful computational techniques used to study the physical movements of atoms and molecules. By simulating the system over time, MD can reveal the conformational ensembles and dynamic behavior of peptides like D-Phe-D-Pro. These simulations can be performed using various force fields, such as AMBER, CHARMM, and GROMOS, which define the potential energy of the system. researchgate.net For instance, a study on the self-assembly of phenylalanine peptides utilized MD simulations to model the formation of nanotubes, highlighting the influence of chirality on the final structure. nih.govresearchgate.net

To enhance the sampling of the conformational space and overcome high energy barriers, a technique called Replica-Exchange Molecular Dynamics (REMD) is often employed. magtech.com.cnnih.gov In REMD, multiple simulations of the same system are run in parallel at different temperatures. nih.gov Periodically, the conformations of adjacent replicas are swapped based on the Metropolis criterion, allowing the system to more easily escape local energy minima and explore a wider range of conformations. nih.govyoutube.com This method is particularly useful for studying complex processes like peptide folding and aggregation. nih.gov The combination of MD and REMD provides a comprehensive understanding of the conformational landscape and dynamic properties of D-dipeptides.

A summary of key parameters often considered in MD and REMD simulations is presented in the table below.

| Parameter | Description | Typical Values/Considerations |

| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of a system of atoms or molecules. | AMBER, CHARMM, GROMOS, OPLS |

| Solvent Model | Representation of the solvent molecules in the simulation. | Explicit (e.g., TIP3P, SPC/E) or Implicit (e.g., GB) |

| Temperature | A measure of the average kinetic energy of the atoms in the system. | Maintained using a thermostat (e.g., Nosé-Hoover, Langevin) |

| Pressure | The force exerted by the system on its surroundings. | Maintained using a barostat (e.g., Parrinello-Rahman, Berendsen) |

| Time Step | The interval between successive evaluations of the forces and positions of the atoms. | Typically 1-2 femtoseconds (fs) |

| Simulation Length | The total duration of the simulation. | Nanoseconds (ns) to microseconds (µs) or longer |

| Number of Replicas (REMD) | The number of parallel simulations running at different temperatures. | Depends on the system size and complexity |

| Temperature Range (REMD) | The range of temperatures used in the parallel simulations. | Chosen to ensure sufficient overlap between adjacent replicas |

Molecular Docking for Ligand-Receptor and Peptide-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. wikipedia.org This method is widely used in drug discovery to screen large libraries of small molecules against a protein target. wikipedia.org In the context of D-Phe-D-Pro, molecular docking can be employed to predict its binding mode and affinity to various protein receptors.

The process involves sampling different conformations of the ligand (D-Phe-D-Pro) within the binding site of the receptor and then scoring these conformations based on a scoring function that estimates the binding energy. Structure-based virtual screening (SBVS) is a common approach where the three-dimensional structure of the target protein is known. nih.gov Conversely, ligand-based virtual screening (LBVS) relies on the knowledge of other molecules that bind to the target. nih.gov

Several docking programs are available, each with its own search algorithm and scoring function. The choice of program and scoring function can significantly impact the accuracy of the prediction.

Conformational Search Algorithms (e.g., Monte Carlo Multiple Minimum Method)

Identifying the global minimum energy conformation of a peptide is a significant challenge due to the vast number of possible conformations, a problem often referred to as the multiple-minima problem. nih.govpnas.org Conformational search algorithms are designed to explore the potential energy surface of a molecule and locate its low-energy conformations.

One such method is the Monte Carlo Multiple Minimum (MCMM) method, which combines a Monte Carlo search with energy minimization. nih.govpnas.org This approach involves generating random conformational changes and then minimizing the energy of the resulting structure to find the nearest local minimum. nih.govpnas.org This process is repeated many times to sample a wide range of conformations and identify the global energy minimum. Other methods, such as the Electrostatically Driven Monte Carlo Method, have also been developed to address this challenge. nih.gov These algorithms are crucial for understanding the conformational preferences of D-dipeptides like D-Phe-D-Pro.

Force Field Calculations and Energy Minimization Techniques

Force field calculations are at the heart of many computational chemistry methods, including MD simulations and conformational searches. A force field is a set of parameters that describe the potential energy of a system as a function of its atomic coordinates. nih.gov It includes terms for bond stretching, angle bending, torsional angles, and non-bonded interactions such as van der Waals forces and electrostatic interactions. nih.gov

Energy minimization is a computational procedure used to find a stable conformation of a molecule with a low potential energy. nih.gov Starting from an initial geometry, the algorithm iteratively adjusts the atomic coordinates to move down the potential energy surface until a local minimum is reached. This technique is essential for refining molecular structures and preparing them for further computational analysis, such as MD simulations or docking studies. The development of accurate force field parameters is critical for obtaining reliable results from these calculations. nih.gov

Density Functional Theory (DFT) for Investigating Peptide Bond Hydrolysis Mechanisms

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. It has been successfully applied to study the mechanisms of chemical reactions, including the hydrolysis of peptide bonds. nih.gov For instance, DFT calculations can be used to determine the energetics and reaction pathways of peptide bond cleavage. nih.gov

Studies have shown that the hydrolysis of a peptide bond can proceed through different mechanisms, and DFT can help to elucidate the most favorable pathway. nih.gov This information is crucial for understanding the stability of peptides like D-Phe-D-Pro under different conditions. The choice of the functional and basis set is important for the accuracy of DFT calculations. acs.org

In Silico Screening Strategies for Novel D-Dipeptide Discovery

In silico screening, also known as virtual screening, is a computational approach used to search large libraries of compounds to identify those with desired properties. wikipedia.org This technique can be applied to the discovery of novel D-dipeptides with specific biological activities.

Virtual screening strategies can be broadly categorized into structure-based and ligand-based approaches. acs.orgnih.gov Structure-based methods utilize the 3D structure of the target protein to dock and score potential ligands. acs.org Ligand-based methods, on the other hand, rely on the properties of known active compounds to identify new ones with similar characteristics. acs.org These in silico approaches can significantly accelerate the discovery process by prioritizing a smaller number of promising candidates for experimental testing. mdpi.commdpi.com

A general workflow for in silico screening might involve the following steps:

| Step | Description |

| 1. Library Preparation | Generation or acquisition of a virtual library of D-dipeptides. |

| 2. Target Selection and Preparation | Identification and preparation of the 3D structure of the biological target. |

| 3. Docking and Scoring | Docking of the peptide library to the target and scoring of the binding poses. |

| 4. Filtering and Ranking | Filtering the results based on various criteria (e.g., docking score, predicted activity) and ranking the top candidates. |

| 5. Post-processing and Analysis | Further analysis of the top-ranked peptides, such as MD simulations, to validate their binding stability. |

Enzymatic Recognition, Stereoselectivity, and Stability of D Peptides

Proteolytic Resistance of D-Amino Acid Containing Peptides in Biological Milieux

A primary characteristic of peptides containing D-amino acids, such as D-phenylalanyl-D-proline, is their remarkable resistance to degradation by proteases found in biological environments. acs.orglifetein.com.cn The vast majority of endogenous proteases (e.g., trypsin, chymotrypsin, and various peptidases in serum) are stereospecific for peptide bonds formed between L-amino acids. nih.gov This specificity is a result of the chiral nature of the enzyme's active site, which is structured to recognize and bind L-peptide substrates. Consequently, peptides composed partially or entirely of D-amino acids are poor substrates for these enzymes, leading to significantly enhanced stability. nih.govwikipedia.org

This increased biostability translates to a longer circulation half-life in vivo, a highly desirable trait for peptide-based therapeutics. lifetein.comnih.gov Studies have consistently demonstrated that substituting L-amino acids with their D-enantiomers can transform a rapidly degradable peptide into a highly stable one. nih.gov For instance, research on antimicrobial peptides (AMPs) showed that an all-L-amino acid peptide was susceptible to degradation by trypsin and fetal calf serum, while its counterparts containing D-amino acid substitutions were highly stable under the same conditions. nih.gov

The degree of protection from proteolysis often correlates with the number and position of D-amino acid substitutions. While incorporating a single D-amino acid can enhance stability, peptides with D-amino acids at both the N- and C-termini exhibit even greater resistance to degradation in human serum and lysosomal preparations. lifetein.com.cnnih.gov All-D-peptides, composed exclusively of D-amino acids, are often completely resistant to common proteases. acs.org

| Peptide Type | Biological Milieu / Enzyme | Observation | Reference |

|---|---|---|---|

| All-L-amino acid peptides (P4, P5) | Enzyme cocktail (chymotrypsin, trypsin, proteinase-K) | Degraded in approximately 30 minutes. | acs.org |

| All-D-amino acid peptides (P4C, P5C) | Enzyme cocktail (chymotrypsin, trypsin, proteinase-K) | Completely resistant for at least 6 hours. | acs.org |

| L-peptide (from human granulysin) | Fetal Calf Serum (FCS) | Susceptible to degradation, leading to lowered antimicrobial activity. | nih.gov |

| Peptides with partial or whole D-amino acid substitutions | Fetal Calf Serum (FCS) | Highly stable, retaining antimicrobial activity. | nih.gov |

| Peptide DP06 (L-Lys/Arg replaced with D-Lys/Arg) | Human Plasma | >90% of peptide remained after 8 hours; >60% remained after 24 hours. | frontiersin.org |

Stereoselective Hydrolysis by D-Stereoselective Peptidases

While peptides like D-phenylalanyl-D-proline are resistant to the majority of common proteases, they are not immune to all enzymatic hydrolysis. Specialized enzymes exist that exhibit D-stereoselectivity, meaning they specifically recognize and cleave peptide bonds involving D-amino acids. nih.govkoreascience.kr These D-peptidases are less common than their L-specific counterparts and are often found in microorganisms. koreascience.kr

One well-characterized example is D-aminopeptidase, an enzyme isolated from the bacterium Ochrobactrum anthropi. nih.gov This enzyme catalyzes the release of an N-terminal D-amino acid from a peptide. wikipedia.org It shows strict D-stereospecificity and preferentially cleaves peptides with D-Alanine, D-Serine, or D-Threonine at the N-terminus. nih.govwikipedia.org It does not act on substrates with an L-amino acid at the N-terminus. nih.gov

Other D-stereoselective enzymes, such as the D-peptidases TriF and BogQ, have been identified in the biosynthetic gene clusters of nonribosomal peptides (NRPs). nih.govacs.org These enzymes can inactivate NRP antibiotics by hydrolyzing specific peptide bonds involving D-amino acids. TriF hydrolyzes on the C-terminal side of D-aromatic amino acids, while BogQ cleaves on the C-terminal side of D-cationic amino acids. nih.gov The existence of such enzymes demonstrates a biological mechanism for the specific recognition and processing of D-peptides, although their substrate specificity is often narrow.

| Enzyme | Source Organism | Specificity | Reference |

|---|---|---|---|

| D-aminopeptidase (DAP) | Ochrobactrum anthropi | Cleaves N-terminal D-amino acids, preferably D-Ala, D-Ser, or D-Thr. | nih.govwikipedia.org |

| Alkaline D-peptidase (ADP) | Bacillus cereus | D-amino acid specific protease used in chemoenzymatic synthesis. | nih.gov |

| TriF | Paenibacillus polymyxa | Hydrolyzes the peptide bond C-terminal to D-aromatic amino acids in tridecaptin antibiotics. | nih.govacs.org |

| BogQ | Bacterial (from bogorol gene cluster) | Hydrolyzes the peptide bond C-terminal to D-cationic amino acids. | nih.govacs.org |

Strategies for Circumventing Proteolysis

The inherent stability of D-peptides is a significant advantage, and various strategies have been developed to leverage this property to circumvent the rapid proteolysis that limits the therapeutic application of L-peptides. nih.govresearchgate.net Conversely, for D-peptides that are susceptible to specific D-peptidases, targeted chemical modifications can be employed to circumvent this degradation.

Strategies to Circumvent General L-Peptidase Degradation:

D-Amino Acid Substitution: The most direct strategy is the substitution of L-amino acids with their D-enantiomers at positions susceptible to enzymatic attack. ijpsjournal.com This can range from partial substitution to creating a full all-D-peptide enantiomer or a retro-inverso peptide, where the sequence is reversed and all amino acids are converted to the D-form. lifetein.comnovoprolabs.com

Terminal Modification: Capping the N-terminus and/or C-terminus of a peptide with D-amino acids can effectively block the action of exopeptidases, which degrade peptides from their ends. lifetein.com.cnresearchgate.net This approach can significantly increase stability while minimizing changes to the core sequence responsible for biological activity. nih.gov

Cyclization: Converting a linear peptide into a cyclic one reduces its conformational flexibility and can mask terminal ends, making it more resistant to both endo- and exopeptidases. ijpsjournal.com

Strategies to Circumvent Specific D-Peptidase Hydrolysis: In cases where a D-peptide is a substrate for a D-peptidase, such as certain nonribosomal peptide antibiotics, specific chemical modifications near the cleavage site can prevent hydrolysis. Research on tridecaptin analogues, which are substrates for the D-peptidase BogQ, has shown that modifications to the amino acid adjacent to the scissile bond can impart resistance.

N-methylation: N-methylation of the peptide backbone at the amino acid C-terminal to the cleavage site can significantly enhance stability against D-peptidases. nih.govacs.org

α-methylation: Similarly, α-methylation at the same position also confers resistance to hydrolysis by these specialized enzymes. nih.gov

These strategies highlight the chemical versatility available to modulate the stability of D-amino acid-containing peptides, either to protect them from general proteolysis or to shield them from the action of specific D-peptidases.

Table of Mentioned Compounds

| Compound Name |

|---|

| D-Proline, 1-D-phenylalanyl- |

| D-Alanine |

| D-Serine |

| D-Threonine |

| D-Lysine |

| D-Arginine |

| Trypsin |

| Chymotrypsin |

Q & A

How can D-Proline be detected and quantified in biological samples?

Level: Basic

Methodological Answer:

D-Proline detection requires chiral separation techniques due to its enantiomeric nature. Gas chromatography-mass spectrometry (GC-MS) with derivatization is effective for trace analysis, as shown in HMDB data where predicted GC-MS spectra for D-Proline were validated using non-derivatized and TMS-derivatized samples . For quantification in tissues, high-performance liquid chromatography (HPLC) coupled with fluorescence detection or tandem mass spectrometry (LC-MS/MS) is preferred, especially in mutant mouse models where renal accumulation of D-Proline was studied . Pre-treatment with D-amino acid oxidase (DAAO) can enhance specificity by selectively degrading D-enantiomers, leaving L-Proline intact for comparison.

What experimental challenges arise in synthesizing 1-D-phenylalanyl- derivatives with high stereoselectivity?

Level: Advanced

Methodological Answer:

Stereoselective synthesis of 1-D-phenylalanyl- derivatives often faces competing epimerization. A study demonstrated that D-Proline catalysis improves stereocontrol in synthesizing (3S,4S)-4-amino-3-hydroxy-5-phenylpentanoic acid derivatives. Larger protecting groups (e.g., tert-butyl) on substrates enhance steric hindrance, reducing racemization . Reaction optimization should include kinetic monitoring via circular dichroism (CD) spectroscopy or chiral HPLC to track enantiomeric excess (ee). Additionally, low temperatures (e.g., 0–4°C) and non-polar solvents (e.g., toluene) minimize side reactions .

How do pharmacokinetic profiles differ between D-Proline and D-phenylalanine derivatives in vivo?

Level: Advanced

Methodological Answer:

Pharmacokinetic studies of PEGylated D-amino acid oxidase (PEG-fDAO) revealed that D-phenylalanine derivatives exhibit higher enzyme affinity (lower Km ~24–40×) but lower solubility compared to D-Proline. Intraperitoneal administration protocols must balance solubility constraints (e.g., 0.1–0.5 mL/mouse for D-phenylalanine vs. 1 M for D-Proline) with enzyme activity (Vmax for D-phenylalanine is ~3× higher) . Blood sampling at intervals (e.g., 0, 2, 6, 24 h) combined with LC-MS/MS quantitation helps model clearance rates and tissue distribution.

How can conflicting toxicity data for D-Proline be reconciled across rodent models?

Level: Advanced

Methodological Answer:

Discrepancies in D-Proline toxicity (e.g., neurotoxicity in rats vs. renal excretion in DAAO-knockout mice) may stem from species-specific metabolic pathways. In mutant mice, D-Proline accumulates in kidneys but is excreted without systemic toxicity, whereas rats show neuronal oxidative stress due to limited DAAO activity . Researchers should validate models by measuring baseline DAAO expression (via Western blot) and urinary D-Proline levels. Comparative studies using isogenic strains and controlled diets are critical to isolate metabolic variables.

What in vitro and in vivo models are suitable for studying D-Proline’s role in metabolic disorders?

Level: Basic

Methodological Answer:

Hyperornithinemia with gyrate atrophy (HGA) models are ideal for studying D-Proline’s metabolic impact. In vitro, human fibroblast cultures can be treated with D-Proline to assess ornithine accumulation via colorimetric assays (e.g., ninhydrin reaction) . For in vivo studies, DAAO-knockout mice or zebrafish models allow tracking of D-Proline accumulation using stable isotope tracing (e.g., ¹³C-labeled D-Proline) and MRI to monitor ocular atrophy .

What methods are used to determine enzyme kinetics of D-amino acid oxidases acting on D-Proline?

Level: Advanced

Methodological Answer:

Enzyme kinetics for DAAO can be measured using oxygen-sensitive electrodes or spectrophotometric assays monitoring H₂O₂ production (e.g., horseradish peroxidase-coupled oxidation of o-dianisidine). For D-Proline, Km and Vmax are derived from Lineweaver-Burk plots. PEGylation of DAAO alters kinetic parameters (e.g., t₁/₂ increases from 7.67 h to 33.68 h), necessitating activity normalization to protein content via Bradford assays .

How can solubility limitations of D-phenylalanine in preclinical studies be mitigated?

Level: Advanced

Methodological Answer:

D-Phenylalanine’s low aqueous solubility requires formulation adjustments. Co-solvents like dimethyl sulfoxide (DMSO, ≤10% v/v) or cyclodextrin-based encapsulation enhance solubility without toxicity. Dose-ranging studies in mice (e.g., 0.1–1.0 mg/kg) with pharmacokinetic bridging to higher species (e.g., rats) ensure therapeutic efficacy. Alternatively, prodrug strategies (e.g., acetylated derivatives) improve bioavailability, as seen in prostate cancer therapeutics containing D-phenylalanyl- motifs .

Which analytical techniques validate the chiral purity of D-Proline in synthetic peptides?

Level: Basic

Methodological Answer:

Chiral purity is confirmed via ¹H NMR (e.g., splitting patterns of α-hydrogens in D/L-Proline) and 2D NOESY to assess spatial configuration . For peptides, enzymatic digestion with pronase followed by chiral GC-MS or Marfey’s reagent derivatization (pre-column) with LC-UV detection provides quantitative enantiomeric ratios. X-ray crystallography is definitive for absolute configuration but requires high-purity crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.